molecular formula C16H15N3O2S B6118172 3-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-pyridinylmethyl)propanamide

3-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-pyridinylmethyl)propanamide

Cat. No.: B6118172
M. Wt: 313.4 g/mol
InChI Key: UXJFFSUBSMZRTC-UHFFFAOYSA-N
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Description

3-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-pyridinylmethyl)propanamide, also known as PBIT, is a chemical compound with potential use in scientific research. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-pyridinylmethyl)propanamide involves the inhibition of the enzyme glycogen synthase kinase 3β (GSK-3β). GSK-3β is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of this enzyme by this compound leads to the activation of the Wnt/β-catenin signaling pathway, which plays a critical role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on GSK-3β, this compound has been shown to induce the expression of various genes involved in cell proliferation and differentiation. Additionally, this compound has been shown to increase the production of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which is important for the survival and differentiation of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-pyridinylmethyl)propanamide in lab experiments is its specificity for GSK-3β inhibition. This allows researchers to study the specific effects of GSK-3β inhibition without affecting other cellular processes. Additionally, this compound has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments.
One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer this compound to cells or animals in vivo. Additionally, this compound has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on 3-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-pyridinylmethyl)propanamide. One area of research is in the development of new cancer therapies based on the inhibition of GSK-3β. Additionally, this compound could be studied further for its potential use in the treatment of neurodegenerative diseases. Finally, researchers could investigate the use of this compound in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 3-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-pyridinylmethyl)propanamide involves the reaction of 4-pyridinemethanamine hydrochloride with 3-(2-bromoacetyl)benzo[d]isothiazol-2(3H)-one in the presence of triethylamine and dimethylformamide. This reaction results in the formation of this compound as a white solid with a yield of 65-70%.

Scientific Research Applications

3-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-pyridinylmethyl)propanamide has been studied extensively for its potential applications in various scientific fields. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

3-(3-oxo-1,2-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-15(18-11-12-5-8-17-9-6-12)7-10-19-16(21)13-3-1-2-4-14(13)22-19/h1-6,8-9H,7,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJFFSUBSMZRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)CCC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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